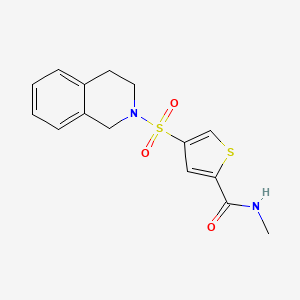![molecular formula C21H26FN3O2 B5546540 8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)
8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H26FN3O2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.20090524 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluoroquinolone Photosensitization
Research has highlighted the photosensitizing effects of fluoroquinolones, a class of antibiotics to which 8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one presumably belongs. This phenomenon increases clinical and scientific interest due to the potential for drug-induced cutaneous photosensitivity. The unique action mechanism of fluoroquinolones, inhibiting bacterial DNA gyrase, has been extensively studied, demonstrating their broad-spectrum efficacy in treating bacterial infections while also spotlighting adverse effects such as photosensitivity (Ferguson, 1995).
Therapeutic Risks and Resistance
Another area of significant research is the evaluation of risks associated with fluoroquinolone use, including potential adverse reactions and the development of bacterial resistance. Studies have pointed out the need for a balanced approach to using fluoroquinolones, considering their benefits against specific risks. The impact of fluoroquinolones on Clostridium difficile-associated diarrhea and their contraindication in certain patient groups due to CNS impairments or QT interval prolongation are critical aspects of their clinical application (Stahlmann & Lode, 2013).
Antimicrobial Resistance Trends
The resistance trends in pathogens like Campylobacter jejuni and C. coli against fluoroquinolones have been a focus of research, tracking how the misuse of these agents in food animals contributes to increased resistance in human clinical isolates. This area of study underscores the importance of surveillance and judicious use of fluoroquinolones to maintain their efficacy against a range of infections (Engberg et al., 2001).
Fibroblast Activation Protein Inhibition for Cancer Diagnosis
Innovative research has explored the use of quinoline-based fibroblast activation protein (FAP) inhibitors for cancer diagnosis, highlighting the potential of these compounds beyond their antimicrobial properties. FAP inhibitors have shown promise in PET imaging for cancer diagnosis, offering a new research direction for quinolines in theranostics (Zhao et al., 2022).
Corrosion Inhibition
Quinoline derivatives have been recognized for their effectiveness as anticorrosive materials. The high electron density and ability to form stable chelating complexes with metallic surfaces make them valuable in protecting against metallic corrosion. This application demonstrates the versatility of quinoline compounds in industrial contexts (Verma, Quraishi, & Ebenso, 2020).
Anticancer Activity
Emerging research has identified the anticancer potential of fluoroquinolones, suggesting that, like some anticancer drugs, they may achieve antitumor activity through the poisoning of type II human DNA topoisomerases. This area of study opens new avenues for the development of fluoroquinolones as anticancer agents, expanding their application beyond antimicrobial uses (Abdel-Aal et al., 2019).
properties
IUPAC Name |
8-(6-fluoro-4-methylquinolin-2-yl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-15-11-19(23-18-4-3-16(22)12-17(15)18)24-8-2-6-21(13-24)7-5-20(27)25(14-21)9-10-26/h3-4,11-12,26H,2,5-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAOCYGHFAOLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N3CCCC4(C3)CCC(=O)N(C4)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)
![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)
![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)
![3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)

